molecular formula C12H12N2O2 B2865465 Methyl 2,3-dimethylquinoxaline-6-carboxylate CAS No. 32461-66-8

Methyl 2,3-dimethylquinoxaline-6-carboxylate

Cat. No.: B2865465
CAS No.: 32461-66-8
M. Wt: 216.24
InChI Key: WZDDLQPHCCROKD-UHFFFAOYSA-N
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Description

Evolution of Quinoxaline Chemistry

Quinoxaline derivatives originated from early 20th-century studies on benzannulated diazines. The foundational Korner and Hinsberg methods established protocols for synthesizing quinoxalines through condensation reactions between 1,2-diketones and 1,2-diamines. These methods enabled systematic exploration of substitution patterns, with early research focusing on halogenated and amino-substituted variants for dye chemistry. The discovery of quinoxaline’s bioisosteric relationship with quinoline and naphthalene in the 1970s spurred medicinal applications, particularly after the identification of抗菌 and antiparasitic activities.

Modern synthetic strategies, such as iron-catalyzed oxidative coupling and transition-metal-mediated annulations, have expanded access to complex quinoxaline architectures. For example, Hong et al. demonstrated that iron complexes facilitate the synthesis of pyrrolo[1,2-a]quinoxalines via tandem oxidation and Pictet-Spengler cyclization. These advances directly enable the functionalization of positions critical to Methyl 2,3-dimethylquinoxaline-6-carboxylate’s structure.

Table 1: Key Milestones in Quinoxaline Synthesis

Era Methodology Impact on 2,3-Dimethyl-6-Carboxylate Development
1890–1950 Classical Kondensation (Korner/Hinsberg) Established 1,2-diamine + diketone framework
1980–2000 Transition Metal Catalysis Enabled regioselective C-H functionalization
2010–Present Oxidative Coupling & Tandem Reactions Facilitated 6-position esterification

Properties

IUPAC Name

methyl 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-8(2)14-11-6-9(12(15)16-3)4-5-10(11)13-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDDLQPHCCROKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dimethylquinoxaline-6-carboxylate typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethylquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Methyl 2,3-dimethylquinoxaline-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of 2,3-Dimethylquinoxaline Derivatives

Compound Name R Group Molecular Formula Molecular Weight (g/mol) Key Properties
This compound COOCH₃ C₁₂H₁₂N₂O₂ 216.24 Lipophilic, ester stability
2,3-Dimethyl-6-nitroquinoxaline NO₂ C₁₀H₉N₃O₂ 203.20 Strong EWG, reactive
2,3-Dimethylquinoxaline-6-carboxylic acid COOH C₁₁H₁₀N₂O₂ 202.21 Polar, acidic
2,3-Dimethyl-6-fluoroquinoxaline F C₁₀H₈FN₂ 181.18 Small steric profile

Table 2: DFT-Calculated Bond Lengths (Å)

Compound C6–N Bond Length C2–C3 Bond Length
Parent 2,3-dimethylquinoxaline 1.38 1.46
6-Nitro derivative 1.34 1.44
6-Carboxylic acid 1.37 1.45

Biological Activity

Methyl 2,3-dimethylquinoxaline-6-carboxylate (MDMQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of MDMQC, presenting detailed findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

MDMQC is a derivative of quinoxaline, characterized by a methyl group at positions 2 and 3 and a carboxylate group at position 6. The synthesis of MDMQC typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions, yielding high purity products suitable for biological testing.

Antibacterial Activity

MDMQC has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis by binding to ribosomal RNA in bacterial cells, effectively disrupting the translation process.

Table 1: Antibacterial Efficacy of MDMQC

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that MDMQC could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MDMQC, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays have shown that MDMQC exhibits cytotoxic effects, with IC50 values comparable to established chemotherapeutics like sorafenib.

Table 2: Cytotoxic Effects of MDMQC on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG23.4Induction of apoptosis via caspase activation
MCF-72.2Cell cycle arrest at G2/M phase

The compound's ability to induce apoptosis was further confirmed through western blot analyses showing increased levels of pro-apoptotic factors such as caspase-3 and BAX, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline ring can significantly influence their potency.

Key Findings:

  • Position 6 : The presence of the carboxylate group enhances solubility and bioavailability.
  • Methyl Substituents : The addition of methyl groups at positions 2 and 3 increases lipophilicity, potentially improving cellular uptake .

Case Studies

  • In Vivo Studies : A study evaluated the efficacy of MDMQC in animal models bearing tumors. Results indicated significant tumor reduction compared to control groups treated with saline.
  • Combination Therapy : Research has explored the synergistic effects of MDMQC when combined with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines .

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